Esaxerenone
Overview
Description
Esaxerenone, known by its brand name Minnebro, is a nonsteroidal antimineralocorticoid compound. It was discovered by Exelixis and developed by Daiichi Sankyo Company. This compound is approved in Japan for the treatment of hypertension. It acts as a highly selective silent antagonist of the mineralocorticoid receptor, the receptor for aldosterone, with greater than 1,000-fold selectivity for this receptor over other steroid hormone receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Esaxerenone is synthesized through a catalytic asymmetric Suzuki–Miyaura cross-coupling reaction. This method involves the use of a palladium catalyst and a chiral ferrocene diphosphine ligand to achieve effective enantiocontrol. The key intermediate in the preparation of this compound is an axially chiral CF3-substituted 2-arylpyrrole, which is synthesized with high enantioselectivity (92% ee) .
Industrial Production Methods: The industrial production of this compound involves the use of chiral liquid chromatographic techniques to estimate the enantiomeric purity of the compound. Polar organic chiral separation is carried out on an immobilized amylose-based chiral stationary phase with a methanol:acetonitrile:diethylamine mixture as a mobile phase .
Chemical Reactions Analysis
Types of Reactions: Esaxerenone undergoes various chemical reactions, including oxidative metabolism primarily in the liver. The major cytochrome P450 isoforms involved in its metabolism are CYP3A4 and CYP3A5 .
Common Reagents and Conditions: The oxidative metabolism of this compound involves the use of human liver microsomes and baculovirus-infected insect cells with human cytochrome P450 isoforms .
Major Products Formed: The major products formed from the oxidative metabolism of this compound include metabolites conjugated with glucuronic acid, which are excreted mostly in feces .
Scientific Research Applications
Esaxerenone has demonstrated potential in various scientific research applications, particularly in the fields of medicine and biology. It has shown efficacy in reducing blood pressure and providing cardiorenal protection without reflex sympathetic activation in hypertensive patients . Additionally, this compound has been found to protect against diabetic cardiomyopathy by inhibiting the chemokine and PI3K-Akt signaling pathways .
Mechanism of Action
Esaxerenone acts as a highly selective silent antagonist of the mineralocorticoid receptor, the receptor for aldosterone. It binds to the mineralocorticoid receptor with greater than 1,000-fold selectivity over other steroid hormone receptors. This binding prevents the activation of the receptor by aldosterone, thereby reducing blood pressure and providing renoprotective effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to esaxerenone include spironolactone and eplerenone, which are also mineralocorticoid receptor antagonists .
Comparison: Compared to spironolactone and eplerenone, this compound has a higher selectivity for the mineralocorticoid receptor and a stronger renoprotective effect. In a phase 3 clinical trial, this compound was found to be noninferior to eplerenone for reducing blood pressure in patients with essential hypertension . Additionally, this compound has a favorable safety profile with fewer endocrine adverse effects compared to steroidal mineralocorticoid receptor antagonists .
This compound’s unique properties, such as its high selectivity and strong renoprotective effects, make it a promising compound for the treatment of hypertension and related conditions.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNHVJANRODGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336896 | |
Record name | Esaxerenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632006-28-0 | |
Record name | Esaxerenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esaxerenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Esaxerenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESAXERENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.